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Introduction
JNJ-31020028 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1]

[2][3] The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily

coupled to Gi proteins, which inhibit adenylyl cyclase. However, to facilitate high-throughput

screening and functional characterization of antagonists like JNJ-31020028, a calcium

mobilization assay can be employed. This is achieved by co-expressing the Y2 receptor with a

chimeric G-protein, such as Gqi5, in a host cell line (e.g., KAN-Ts cells).[4] The Gqi5 protein

redirects the Gi-mediated signal to the Gq pathway, leading to the activation of phospholipase

C (PLC), generation of inositol trisphosphate (IP3), and a subsequent measurable increase in

intracellular calcium ([Ca2+]).

These application notes provide a comprehensive overview and detailed protocols for utilizing

JNJ-31020028 in a calcium mobilization assay to determine its antagonist affinity and functional

activity.

Mechanism of Action and Signaling Pathway
The NPY Y2 receptor is a presynaptic autoreceptor that, upon activation by endogenous

ligands like NPY or Peptide YY (PYY), inhibits neurotransmitter release. In a recombinant

assay system designed for measuring calcium mobilization, the signaling cascade is artificially

redirected.
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The binding of an agonist (e.g., PYY) to the Y2 receptor activates the chimeric Gqi5 protein.

This activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3

binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+

into the cytoplasm. JNJ-31020028, as a competitive antagonist, blocks the binding of the

agonist to the Y2 receptor, thereby inhibiting this signaling cascade and preventing the increase

in intracellular calcium.
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Caption: NPY Y2 Receptor Signaling Pathway for Calcium Mobilization.
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Data Presentation
The antagonist activity of JNJ-31020028 has been quantified in functional calcium mobilization

assays. The key parameters are summarized in the table below.

Parameter Species Cell Line Agonist Value Reference

pIC50 Human KAN-Ts PYY 8.07 ± 0.05 [4]

pIC50 Rat
Rat

Hippocampus
PYY 8.22 ± 0.06 [4]

pKB Human KAN-Ts PYY 8.04 ± 0.13 [2][4]

pIC50: The negative logarithm of the half-maximal inhibitory concentration (IC50). It

represents the concentration of an antagonist that is required to inhibit 50% of the agonist

response.

pKB: The negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. It

is a measure of the affinity of a competitive antagonist for its receptor.

Experimental Protocols
Experimental Workflow
The general workflow for a calcium mobilization assay to assess the antagonist activity of JNJ-

31020028 involves cell preparation, dye loading, compound incubation, agonist stimulation,

and data acquisition.
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Preparation Phase

Assay Phase

Measurement Phase

Data Analysis

1. Plate KAN-Ts cells expressing Y2R
and Gqi5 in a 96/384-well plate

2. Incubate for 24 hours at 37°C, 5% CO2

3. Load cells with a calcium-sensitive
dye (e.g., Fluo-4 AM)

4. Incubate for 1 hour at 37°C

5. Add JNJ-31020028 (Antagonist)
at various concentrations

6. Incubate for 30 minutes

7. Add PYY (Agonist) and immediately
start fluorescence measurement

8. Record fluorescence change over time
using a plate reader

9. Analyze data to determine
IC50 and pKB values

Click to download full resolution via product page

Caption: Experimental Workflow for the JNJ-31020028 Calcium Mobilization Assay.
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Detailed Methodology
1. Materials and Reagents

Cell Line: KAN-Ts cells stably co-expressing the human NPY Y2 receptor and the chimeric

Gqi5 protein.

Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with 10%

fetal bovine serum (FBS), antibiotics, and selection agents for maintaining receptor and G-

protein expression.

JNJ-31020028: Prepare a stock solution in DMSO and serial dilutions in assay buffer.

Agonist: Peptide YY (PYY) or another suitable Y2 receptor agonist. Prepare a stock solution

in an appropriate solvent and serial dilutions in assay buffer.

Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

Probenecid (optional): To inhibit the extrusion of the dye from the cells.

Pluronic F-127 (optional): To aid in the solubilization of the AM ester dye.

Microplates: Black-walled, clear-bottom 96- or 384-well plates suitable for fluorescence

measurements.

Fluorescence Plate Reader: Equipped with an automated liquid handling system for

compound and agonist addition (e.g., FlexStation or similar).

2. Cell Preparation

Culture the KAN-Ts cells according to standard cell culture protocols.

Harvest the cells and seed them into the black-walled microplates at an appropriate density

to achieve a confluent monolayer on the day of the assay.

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
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3. Dye Loading

On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock

solution in assay buffer to a final concentration of 2-5 µM. If used, add Pluronic F-127 (final

concentration ~0.02%) and probenecid (final concentration ~2.5 mM).

Remove the culture medium from the cell plates.

Add an appropriate volume of the dye loading solution to each well (e.g., 100 µL for a 96-well

plate).

Incubate the plates for 1 hour at 37°C, protected from light.

After incubation, wash the cells twice with assay buffer to remove any extracellular dye.

Add a final volume of assay buffer to each well (e.g., 100 µL for a 96-well plate).

4. Antagonist Assay Protocol

Prepare serial dilutions of JNJ-31020028 in assay buffer.

Add the JNJ-31020028 dilutions to the appropriate wells of the cell plate. Include vehicle

control wells (e.g., DMSO at the same final concentration as in the compound wells).

Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.

Prepare the PYY agonist solution in assay buffer at a concentration that will result in an

EC80 response (a concentration that elicits 80% of the maximal response, previously

determined from an agonist dose-response curve).

Place the cell plate into the fluorescence plate reader.

Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an

emission wavelength of ~525 nm.

Record a baseline fluorescence for 10-20 seconds.
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Using the instrument's automated liquid handling, add the PYY agonist solution to all wells

simultaneously.

Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak

calcium response.

5. Data Analysis

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from

the peak fluorescence for each well.

Normalize the data by expressing the response in each well as a percentage of the control

response (agonist alone, without antagonist).

Plot the normalized response against the logarithm of the JNJ-31020028 concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

The pIC50 can be calculated as the negative logarithm of the IC50.

If the antagonism is competitive, the pKB can be calculated using the Cheng-Prusoff

equation: KB = IC50 / (1 + [Agonist]/EC50 of agonist). The pKB is the negative logarithm of

the KB.

Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the

antagonist properties of JNJ-31020028 at the NPY Y2 receptor. By utilizing a cell line co-

expressing the Y2 receptor and a chimeric Gqi5 protein, the inhibitory effect of JNJ-31020028

on agonist-induced calcium release can be accurately quantified. This assay is well-suited for

high-throughput screening and detailed pharmacological characterization in drug discovery and

development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1662126?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Chimeric G proteins in fluorimetric calcium assays: experience with opioid receptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Y2 receptors for neuropeptide Y are coupled to three intracellular signal transduction
pathways in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Neuropeptide Y inhibits Ca2+ influx into cultured dorsal root ganglion neurones of the rat
via a Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

4. Neuropeptide Y Y2 receptor and somatostatin sst2 receptor coupling to mobilization of
intracellular calcium in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: JNJ-31020028 in Calcium
Mobilization Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662126#calcium-mobilization-assay-using-jnj-
31020028]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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